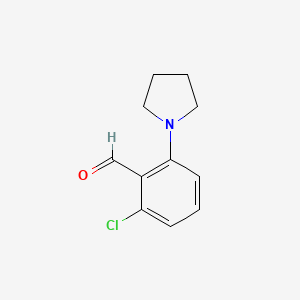

2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde

説明

2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde (CAS: 110405-86-2) is a chloro-substituted benzaldehyde derivative featuring a pyrrolidine ring at the 6-position of the aromatic core. Its molecular formula is C₁₁H₁₁ClNO, with a molecular weight of 208.67 g/mol (inferred from structural analogs in ). The compound is characterized by a benzaldehyde backbone with a chlorine atom at position 2 and a pyrrolidin-1-yl group at position 5.

特性

IUPAC Name |

2-chloro-6-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHHLLAGAHZCKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001279830 | |

| Record name | 2-Chloro-6-(1-pyrrolidinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110405-86-2 | |

| Record name | 2-Chloro-6-(1-pyrrolidinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110405-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(1-pyrrolidinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

生物活性

2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde is C11H12ClN, with a molecular weight of 201.68 g/mol. The compound features a chlorobenzaldehyde moiety substituted with a pyrrolidine group, which is critical for its biological activity.

Antimicrobial Activity

Research has shown that 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0098 mg/mL |

| Candida albicans | 0.039 mg/mL |

The compound exhibited complete inhibition of growth at low concentrations, suggesting strong antibacterial efficacy .

Anticancer Activity

In addition to its antimicrobial properties, 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde has been investigated for its anticancer potential. Studies indicate that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 61 |

| DU145 (prostate cancer) | 47 |

| PC3 (prostate cancer) | 7.08 |

These findings suggest that the compound may induce apoptosis in cancer cells, possibly through mechanisms involving the modulation of apoptotic pathways .

The biological activity of 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde is likely attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The presence of the pyrrolidine ring may enhance its binding affinity to these targets, facilitating its bioactivity.

Case Studies

- Antiplasmodial Activity : A study explored the antiplasmodial effects of various derivatives related to this compound, highlighting that modifications in structure can significantly impact activity against Plasmodium falciparum . The results indicated that certain derivatives showed over 90% inhibition at concentrations as low as 3 µM.

- Antifungal Properties : Another investigation into related pyrrolidine derivatives revealed their potential antifungal activity against strains such as Fusarium oxysporum and C. albicans, with varying MIC values indicating moderate to good effectiveness .

科学的研究の応用

Antimicrobial Activity

Research indicates that 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0098 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest strong antibacterial efficacy, with complete inhibition of growth at low concentrations.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies show that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 61 |

| DU145 (prostate cancer) | 47 |

| PC3 (prostate cancer) | 7.08 |

These findings indicate that the compound may induce apoptosis in cancer cells, potentially through modulation of apoptotic pathways.

Case Studies

- Antiplasmodial Activity : A study explored the antiplasmodial effects of derivatives related to this compound, revealing that structural modifications can significantly impact activity against Plasmodium falciparum. Certain derivatives exhibited over 90% inhibition at concentrations as low as 3 µM.

- Antifungal Properties : Investigations into related pyrrolidine derivatives revealed potential antifungal activity against strains such as Fusarium oxysporum and Candida albicans, with varying MIC values indicating moderate to good effectiveness.

Electrochemical Applications

2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde is notable in electrochemistry, particularly in the preparation of conductive polymers and as a precursor for other functional materials. Its unique structure allows for applications in sensors and energy storage devices.

化学反応の分析

Schiff Base Formation via Condensation Reactions

The aldehyde group readily undergoes condensation with primary amines or hydrazines to form Schiff bases. This reaction is catalyzed under acidic or mild basic conditions, as demonstrated in pyridine-derived aldehyde systems .

Example reaction :

2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde + Hydrazine hydrate → Hydrazone derivative

Conditions :

Key data :

| Parameter | Value | Source |

|---|---|---|

| Reaction time | 6 hours | |

| Typical yield | 70–85% (analogous systems) |

The resulting hydrazones serve as intermediates for antimicrobial or anticancer agents.

Nucleophilic Addition Reactions

The aldehyde carbonyl participates in nucleophilic additions with Grignard reagents, organometallics, or alcohols:

a. Grignard Addition :

Reaction with methylmagnesium bromide forms a secondary alcohol:

Conditions :

-

Anhydrous THF, 0°C to room temperature

b. Alcohol Addition :

In acidic media, the aldehyde forms acetals:

Oxidation and Reduction Reactions

a. Oxidation to Carboxylic Acid :

Using strong oxidizing agents like KMnO₄:

Conditions :

-

Aqueous acidic medium, 60–80°C

b. Reduction to Alcohol :

NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol:

Typical yields : 80–95% (similar chlorinated aldehydes)

Electrophilic Aromatic Substitution

The chlorine and pyrrolidine groups direct further substitution:

| Position | Reactivity | Example Reaction |

|---|---|---|

| Para | Activated by pyrrolidine | Nitration, sulfonation |

| Ortho | Deactivated by Cl | Limited reactivity |

Nitration example :

Yields nitro derivatives at the para position to pyrrolidine.

Coupling Reactions in Medicinal Chemistry

The aldehyde participates in Suzuki-Miyaura and Ullmann couplings to generate biaryl structures:

Suzuki coupling :

Conditions :

-

Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C

Complexation with Metal Ions

The pyrrolidine nitrogen and aldehyde oxygen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates studied for catalytic applications.

Stability constants :

| Metal Ion | Log K (estimated) |

|---|---|

| Cu²⁺ | 8.2–8.5 |

| Fe³⁺ | 9.0–9.3 |

Biological Activity Correlations

While not a direct chemical reaction, structural derivatives show:

-

Antimicrobial activity : MIC values as low as 0.0048 mg/mL against S. aureus

-

Enzyme inhibition : Interaction with cytochrome P450 isoforms via imine intermediates

This compound’s reactivity profile makes it invaluable for synthesizing pharmacologically active agents and functional materials. Further studies should explore its asymmetric catalysis potential and green chemistry adaptations.

類似化合物との比較

Key Structural Analogs

The following compounds share structural similarities with 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde, differing primarily in substituent positions or functional groups. Data are sourced from supplier catalogs and structural analyses ():

Structural and Functional Differences

Substituent Positions: The target compound has chlorine at position 2 and pyrrolidinyl at position 6, while OT-2126 places pyrrolidinyl at position 4. This positional isomerism alters electronic effects (e.g., para vs. meta directing groups) and steric accessibility for further reactions.

Core Heterocycle Variation :

- OR-5870 replaces the benzene ring with a thiazole heterocycle , introducing sulfur and nitrogen into the aromatic system. This modification significantly impacts polarity and hydrogen-bonding capacity .

Purity and Commercial Accessibility :

Physicochemical and Application Considerations

- Hydrogen Bonding and Crystallinity: The pyrrolidinyl group in all analogs can act as a hydrogen bond acceptor, influencing solubility and crystal packing.

- Chromatographic Behavior: While direct data for these compounds are unavailable, suggests that benzaldehyde derivatives with bulkier substituents (e.g., pyrrolidinyl) exhibit altered retention times in reverse-phase chromatography due to hydrophobic interactions and silanol activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。